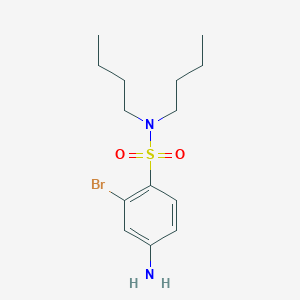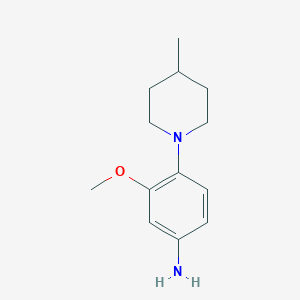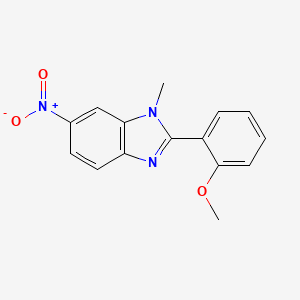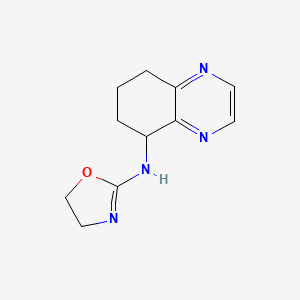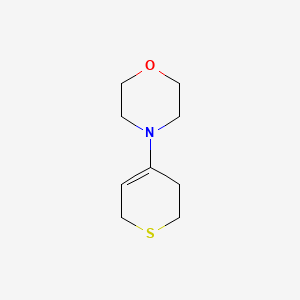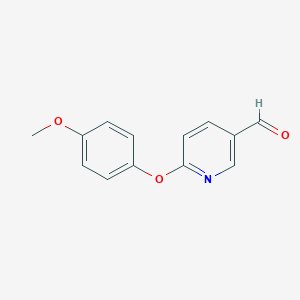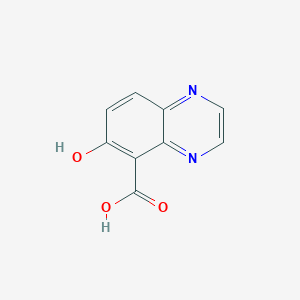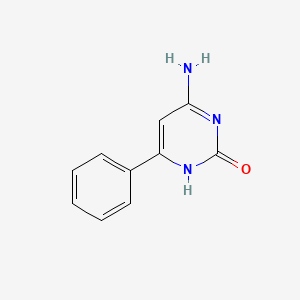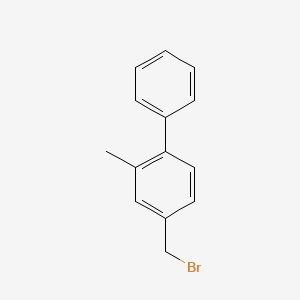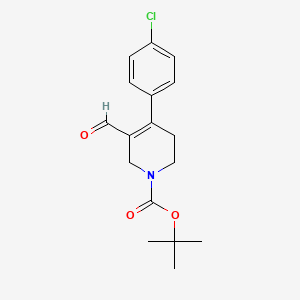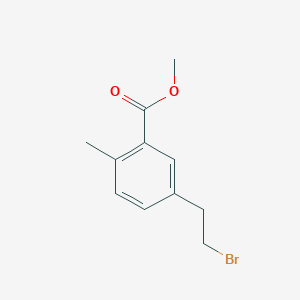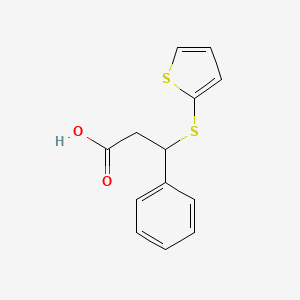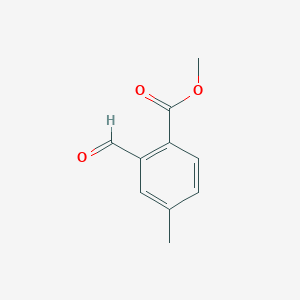
Methyl 2-formyl-4-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-formyl-4-methylbenzoate is an organic compound with the molecular formula C10H10O3. It is known for its applications in organic synthesis and pharmaceutical research due to its unique structural properties. The compound consists of a benzoate ester with a formyl group and a methyl group attached to the benzene ring, making it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 2-formyl-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-formylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves a two-step process. First, 2-formylbenzoic acid is synthesized through the oxidation of 2-methylbenzaldehyde using an oxidizing agent like potassium permanganate. The resulting acid is then esterified with methanol to produce the desired ester .
化学反応の分析
Types of Reactions: Methyl 2-formyl-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed:
Oxidation: 2-carboxy-4-methylbenzoic acid.
Reduction: Methyl 2-hydroxymethyl-4-methylbenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Methyl 2-formyl-4-methylbenzoate is widely used in scientific research due to its bioactive properties. It serves as a precursor in the synthesis of various pharmacologically active compounds, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral agents. Its versatility as a synthetic intermediate makes it valuable in the development of new drugs and therapeutic agents .
作用機序
The mechanism of action of methyl 2-formyl-4-methylbenzoate is primarily related to its ability to interact with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid. These interactions can modulate various biological pathways, leading to the compound’s observed pharmacological effects .
類似化合物との比較
Methyl 4-formyl-2-methylbenzoate: Similar structure but with different positional isomers of the formyl and methyl groups.
Methyl 2-formylbenzoate: Lacks the additional methyl group on the benzene ring.
Methyl 4-formylbenzoate: Lacks the methyl group on the benzene ring.
Uniqueness: Methyl 2-formyl-4-methylbenzoate is unique due to the specific positioning of the formyl and methyl groups on the benzene ring, which imparts distinct reactivity and biological activity compared to its isomers and analogs. This unique structure allows for targeted interactions in synthetic and biological applications, making it a valuable compound in research and industry .
特性
分子式 |
C10H10O3 |
|---|---|
分子量 |
178.18 g/mol |
IUPAC名 |
methyl 2-formyl-4-methylbenzoate |
InChI |
InChI=1S/C10H10O3/c1-7-3-4-9(10(12)13-2)8(5-7)6-11/h3-6H,1-2H3 |
InChIキー |
SKMQSMDSDANCGU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)OC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


